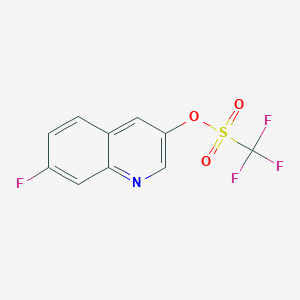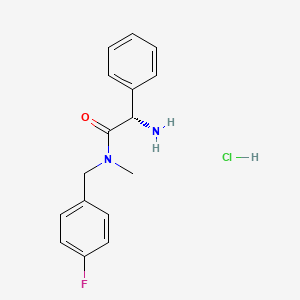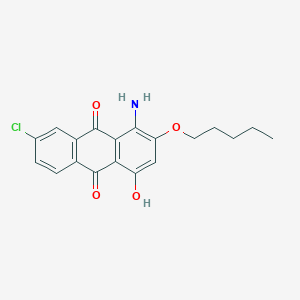
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 5-iodo-1,3,4-thiadiazole-2-amine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted thiadiazole derivative, while coupling reactions would result in biaryl or alkyne-linked products .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Agriculture: The compound and its derivatives have been evaluated for their insecticidal and fungicidal activities.
Materials Science: Thiadiazole derivatives are used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer properties.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Exhibits selective activity against certain cancer cell lines.
Acetazolamide: A well-known diuretic that contains a 1,3,4-thiadiazole ring.
Uniqueness
N-(5-Iodo-1,3,4-thiadiazol-2-yl)pivalamide is unique due to the presence of the iodine atom, which can be easily substituted to create a wide range of derivatives. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Propiedades
Fórmula molecular |
C7H10IN3OS |
|---|---|
Peso molecular |
311.15 g/mol |
Nombre IUPAC |
N-(5-iodo-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H10IN3OS/c1-7(2,3)4(12)9-6-11-10-5(8)13-6/h1-3H3,(H,9,11,12) |
Clave InChI |
JUCQONFSPFSAHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=NN=C(S1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



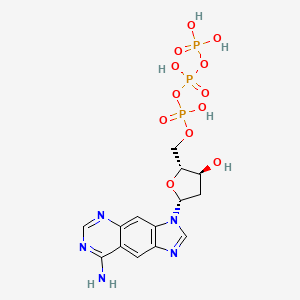
![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)

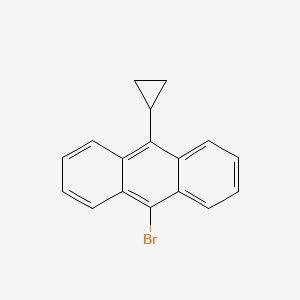
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)
